

4-Chloro-3-(methoxycarbonyl)phenylboronic acid CAS number 874219-45-1

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Compound of Interest

	4-Chloro-3-
Compound Name:	(methoxycarbonyl)phenylboronic acid
Cat. No.:	B1593219

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An In-Depth Technical Guide to **4-Chloro-3-(methoxycarbonyl)phenylboronic acid**

Introduction: A Versatile Building Block in Modern Synthesis

4-Chloro-3-(methoxycarbonyl)phenylboronic acid (CAS No. 874219-45-1) is a highly functionalized arylboronic acid that has emerged as a crucial intermediate in organic synthesis and medicinal chemistry.^{[1][2]} Its strategic substitution pattern, featuring a chloro group, a methoxycarbonyl ester, and the reactive boronic acid moiety, makes it an invaluable tool for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its properties, synthesis, purification, and core applications, with a particular focus on its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern carbon-carbon bond formation.^{[3][4]}

The presence of orthogonal functional groups allows for selective, stepwise modifications. The boronic acid is primed for cross-coupling, the ester group can be hydrolyzed or amidated, and the chloro substituent offers an additional site for nucleophilic substitution or a secondary cross-coupling event. This inherent versatility has positioned the compound as a key building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.^{[1][5]}

Physicochemical and Structural Properties

The compound is typically supplied as a white to off-white crystalline solid.[\[1\]](#)[\[6\]](#) Its stability and solubility in common organic solvents facilitate its use across a wide range of reaction conditions.[\[1\]](#)

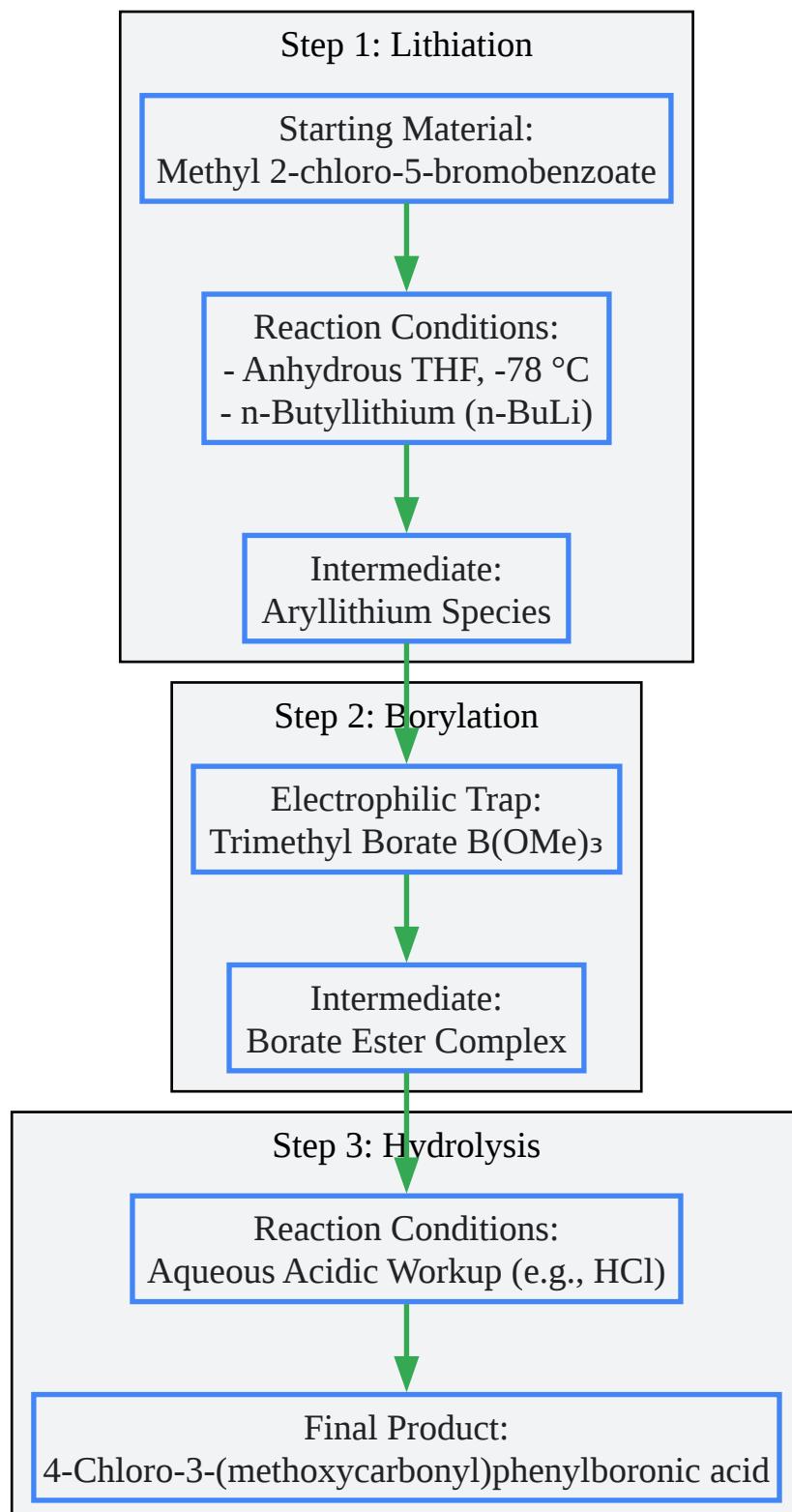
Property	Value	Reference
CAS Number	874219-45-1	[1] [6] [7]
Molecular Formula	C ₈ H ₈ BClO ₄	[1] [6] [7]
Molecular Weight	214.41 g/mol	[1] [6] [7]
Appearance	White to off-white crystalline powder/solid	[1] [6]
Melting Point	~138 °C	[1] [6]
Purity	Typically ≥97%	[1] [6] [7]
SMILES	COC(=O)C1=CC(B(O)O)=CC=C1Cl	[8]

Synthesis and Purification Strategies

A General Synthetic Workflow

While proprietary synthesis routes may vary, a common and logical approach to synthesizing substituted arylboronic acids involves a lithium-halogen exchange followed by electrophilic trapping with a borate ester. The workflow begins with a suitably substituted dihaloarene.

The causality for this pathway is rooted in the high reactivity of organolithium reagents, which readily undergo metal-halogen exchange with aryl bromides or iodides at low temperatures. The resulting aryllithium species is a potent nucleophile that attacks the electrophilic boron atom of the trialkyl borate. Subsequent acidic workup hydrolyzes the borate ester to yield the final boronic acid.

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Caption: General Synthetic Workflow for Arylboronic Acids.

Protocol for Purification

The purification of boronic acids requires careful consideration, as they can form cyclic, trimeric anhydrides known as boroxines, especially upon heating or under vacuum.[9] This dehydration is reversible, but the presence of both forms can complicate analysis.

Method 1: Recrystallization Recrystallization is often the most effective method for obtaining high-purity material.

- **Solvent Selection:** Dissolve the crude solid in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate).[10]
- **Precipitation:** Slowly add a non-solvent in which the boronic acid is insoluble (e.g., hexane) until turbidity persists.[10]
- **Crystallization:** Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
- **Isolation:** Collect the crystals by vacuum filtration, wash with a small amount of the cold non-solvent, and dry under a stream of inert gas rather than high vacuum to minimize boroxine formation.[9]

Method 2: Acid-Base Extraction This method leverages the acidic nature of the boronic acid to separate it from neutral organic impurities.[11]

- **Dissolution:** Dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate).
- **Base Extraction:** Extract the organic layer with an aqueous base solution (e.g., 1M NaOH). The boronic acid will deprotonate to form a water-soluble boronate salt, which partitions into the aqueous layer.
- **Separation:** Separate the aqueous layer containing the boronate salt.
- **Acidification:** Cool the aqueous layer in an ice bath and carefully re-acidify with a strong acid (e.g., 2M HCl) until the boronic acid precipitates out of solution.

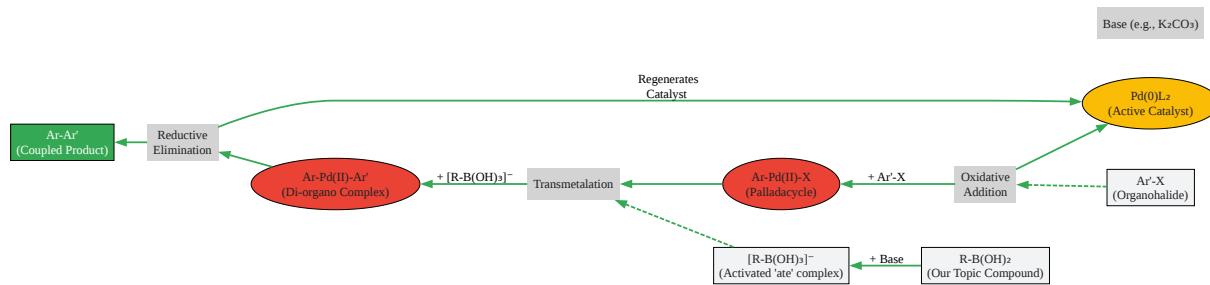
- Isolation: Collect the purified solid by vacuum filtration, wash with cold water to remove residual salts, and dry.

The Suzuki-Miyaura Reaction: A Core Application

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forges a carbon-carbon bond between an organoboron species and an organohalide (or triflate), catalyzed by a palladium(0) complex.^[4] **4-Chloro-3-(methoxycarbonyl)phenylboronic acid** is an excellent coupling partner in these reactions.^{[1][2]}

The Catalytic Cycle

The mechanism is a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.^[3] The choice of base is critical; it activates the boronic acid to form a more nucleophilic "ate" complex, which facilitates the transmetalation step.^{[4][12]}



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Caption: The Catalytic Cycle of the Suzuki-Miyaura Reaction.

Exemplary Experimental Protocol

This protocol describes a general procedure for coupling **4-Chloro-3-(methoxycarbonyl)phenylboronic acid** with a generic aryl bromide. Self-validation principle: The success of this reaction relies on the rigorous exclusion of oxygen, which can deactivate the Pd(0) catalyst, and the use of anhydrous solvents.

- Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add **4-Chloro-3-(methoxycarbonyl)phenylboronic acid** (1.2 eq.), the aryl bromide (1.0 eq.), and the base (e.g., K_2CO_3 , 2.5 eq.).
- Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes. This is a critical step to prevent catalyst oxidation.
- Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., $Pd(PPh_3)_4$, 2-5 mol%). Then, add the degassed solvent system (e.g., a mixture of Toluene and Ethanol or Dioxane and Water).
- Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
- Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Significance in Drug Discovery

Boronic acids and their derivatives are no longer considered mere synthetic intermediates but are recognized as important pharmacophores.[\[13\]](#)[\[14\]](#) The approval of drugs like Bortezomib (Velcade), a proteasome inhibitor for treating multiple myeloma, has paved the way for increased interest in boron-containing compounds in medicine.[\[13\]](#)[\[14\]](#)

4-Chloro-3-(methoxycarbonyl)phenylboronic acid serves as a key starting material for synthesizing molecules with the biaryl scaffold, a privileged structure in many biologically active compounds. The chloro and methoxycarbonyl substituents are not just passive handles; they actively modulate the physicochemical properties of the final molecule.[15]

- Chloro Group: Increases lipophilicity, which can enhance membrane permeability. It can also participate in halogen bonding, a specific type of non-covalent interaction with biological targets.
- Methoxycarbonyl Group: Can act as a hydrogen bond acceptor. It can also be readily hydrolyzed to the corresponding carboxylic acid, providing a handle for salt formation to improve solubility or to form key interactions with basic residues in a protein's active site.

Safety, Handling, and Storage

As with all chemical reagents, proper safety protocols must be followed. Organoboronic acids are generally considered to be of low toxicity, but they can cause irritation.[16]

- Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.[16][17]
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust. [17] Avoid contact with skin and eyes.[17] Wash hands thoroughly after handling.[18]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17] For long-term stability and to prevent dehydration to the boroxine, it is advisable to store under an inert atmosphere.[17]
- Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[17]

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